A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes
A Technical Guide to the Natural Occurrence of 2-Tridecanone in Wild Tomatoes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tridecanone is a naturally occurring methyl ketone found in the foliage of various plant species. It is particularly abundant in certain wild tomato species, where it functions as a potent allelochemical, providing significant defense against a wide range of herbivorous insects.[1][2] The wild tomato species Solanum habrochaites (formerly Lycopersicon hirsutum f. glabratum) is a notable producer of 2-tridecanone, accumulating it in specialized glandular trichomes on its leaves and stems.[3][4] In contrast, cultivated tomato varieties (Solanum lycopersicum) produce only trace amounts of this compound, rendering them more susceptible to pests.[2][5] This guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of 2-tridecanone in wild tomatoes, serving as a technical resource for professionals in research and drug development.
Natural Occurrence and Production in Glandular Trichomes
The primary sites of 2-tridecanone synthesis and storage in wild tomatoes are the glandular trichomes, which are specialized hair-like structures on the plant's epidermis.[4][6] Specifically, type IV and type VI glandular trichomes are responsible for producing high levels of methyl ketones, including 2-tridecanone and the related 2-undecanone.[1][7] These trichomes consist of glandular cells that synthesize the compounds and store them in a subcuticular cavity.[6] The high concentration of these toxic metabolites in the trichomes forms a chemical barrier that deters or kills feeding insects.[8][9]
Quantitative Data of 2-Tridecanone
The concentration of 2-tridecanone varies significantly between wild and cultivated tomato species. Wild accessions, particularly S. habrochaites, contain levels that are orders of magnitude higher than those found in commercial varieties. A summary of reported concentrations is presented below.
| Species / Accession | Tissue / Measurement | 2-Tridecanone Concentration | Reference |
| Solanum habrochaites PI134417 | Leaf Surface | 1,459.7 µg/g | [10] |
| Solanum habrochaites PI134417 | Leaflets (% Fresh Weight) | 0.15% - 0.35% (1500 - 3500 µg/g) | [11] |
| Solanum habrochaites subsp. glabratum | Leaf Fresh Weight (Total Methyl Ketones) | Up to 8,000 µg/g | [4] |
| Lycopersicon hirsutum f. glabratum | Single Type VI Gland | 146 ng | [12] |
| Lycopersicon esculentum (Cultivated) | Leaflets (% Fresh Weight) | < 0.001% (< 10 µg/g) | [11] |
| Lycopersicon esculentum (Cultivated) | Comparison to Wild Type | 72 times less than L. hirsutum f. glabratum | [2] |
| Lycopersicon esculentum cv. 'Moneymaker' | Middle-leaf Trichome Tip | 0.33 ng | [9] |
| Lycopersicon esculentum cv. 'Moneymaker' | Main-stem Trichome Tip | 1.26 ng | [9] |
Biosynthesis Pathway and Genetic Basis
The biosynthesis of 2-tridecanone in wild tomatoes is derived from the fatty acid synthesis pathway within the plastids.[5][13] The process is primarily controlled by two key enzymes, Methylketone Synthase 1 (ShMKS1) and Methylketone Synthase 2 (ShMKS2), which were identified in S. habrochaites.[3][4]
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ShMKS2 Action : The pathway begins with 3-ketoacyl-ACPs, which are intermediates in fatty acid synthesis. ShMKS2 functions as a thioesterase, hydrolyzing the thioester bond of 3-ketomyristoyl-ACP to release the free 3-ketomyristic acid.[3][5]
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ShMKS1 Action : The liberated 3-ketoacid is then acted upon by ShMKS1, which is a decarboxylase. ShMKS1 catalyzes the removal of the carboxyl group from 3-ketomyristic acid, resulting in the final product, 2-tridecanone.[3][5]
Genetic studies have shown that high-level production of 2-tridecanone is a complex, polygenic trait, with evidence suggesting the involvement of at least three recessive genes.[11][12] The expression of both ShMKS1 and ShMKS2 is necessary for significant methyl ketone accumulation.[4]
Experimental Protocols
The extraction and quantification of 2-tridecanone from tomato leaf tissue are critical for research and analysis. The standard workflow involves solvent extraction followed by chromatographic analysis.
Extraction of 2-Tridecanone
This protocol outlines a general method for the solvent extraction of methyl ketones from tomato foliage.
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Sample Preparation : Harvest fresh young leaves from the tomato plant. Record the fresh weight (typically 0.5-1.0 g). If necessary, flash-freeze the tissue in liquid nitrogen and grind to a fine powder to ensure efficient extraction.
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Solvent Addition : Place the tissue in a glass vial and add a suitable organic solvent. Dichloromethane is commonly used for extracting methyl ketones.[14][15] Use a volume sufficient to fully submerge the tissue (e.g., 5-10 mL).
-
Internal Standard : Add a known amount of an internal standard (e.g., tetradecane or another non-native methyl ketone) to the solvent to correct for variations in extraction efficiency and injection volume during analysis.
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Extraction : Agitate the mixture on a shaker at room temperature for a specified period (e.g., 1-2 hours) to allow the solvent to extract the surface and internal metabolites.
-
Filtration and Concentration : Filter the extract to remove plant debris. The resulting solvent can be concentrated under a gentle stream of nitrogen gas to a smaller, known volume (e.g., 1 mL) to increase the analyte concentration.
-
Storage : Store the final extract in a sealed GC vial at -20°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred analytical technique for separating and quantifying volatile compounds like 2-tridecanone.[10][16]
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Instrumentation : A gas chromatograph coupled to a mass spectrometer is required. A non-polar capillary column (e.g., DB-5ms) is typically used for separation.
-
Injection : Inject a small volume (e.g., 1 µL) of the extract into the heated GC inlet, which volatilizes the sample.
-
Chromatographic Separation : The components are separated based on their boiling points and interaction with the column's stationary phase. A typical temperature program might be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometry : As compounds elute from the column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Identification : 2-Tridecanone is identified by comparing its retention time and mass spectrum to that of a pure analytical standard.
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Quantification : The amount of 2-tridecanone is calculated by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve created with known concentrations of the 2-tridecanone standard.
Logical Relationship for High-Level Production
The production of high levels of 2-tridecanone is not a simple trait but depends on the presence and interaction of multiple genetic loci, highlighting a complex regulatory system.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Tridecanone: A Naturally Occurring Insecticide from the Wild Tomato Lycopersicon hirsutum f.glabratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic functions of wild tomato methylketone synthases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Functions of Wild Tomato Methylketone Synthases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Genetic and physiological requirements for high-level sesquiterpene-production in tomato glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Accumulation and turnover of 2-tridecanone in Tetranychus urticae and its consequences for resistance of wild and cultivated tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chinbullbotany.com [chinbullbotany.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Genetic and physiological requirements for high-level sesquiterpene-production in tomato glandular trichomes [frontiersin.org]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
- 16. Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
